molecular formula C9H12O2 B13599738 2-Methyl-2-(2-methylfuran-3-yl)propanal CAS No. 30012-02-3

2-Methyl-2-(2-methylfuran-3-yl)propanal

Cat. No.: B13599738
CAS No.: 30012-02-3
M. Wt: 152.19 g/mol
InChI Key: YBOICIYTARXDFR-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylfuran-3-yl)propanal is an organic compound with the molecular formula C10H12O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methyl group at the 2-position of the furan ring and a propanal group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylfuran-3-yl)propanal can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with isobutyraldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylfuran-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

2-Methyl-2-(2-methylfuran-3-yl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of flavors and fragrances due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylfuran-3-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The furan ring’s aromatic nature also allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A simpler furan derivative with similar aromatic properties.

    2-Methyl-3-furyl disulfide: A compound with a sulfur-containing functional group, used in flavor and fragrance applications.

    5-Methylfuran-2-propionaldehyde: A structurally similar compound with a different substitution pattern on the furan ring.

Uniqueness

2-Methyl-2-(2-methylfuran-3-yl)propanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an aldehyde group and a methyl-substituted furan ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

30012-02-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-methyl-2-(2-methylfuran-3-yl)propanal

InChI

InChI=1S/C9H12O2/c1-7-8(4-5-11-7)9(2,3)6-10/h4-6H,1-3H3

InChI Key

YBOICIYTARXDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(C)(C)C=O

Origin of Product

United States

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